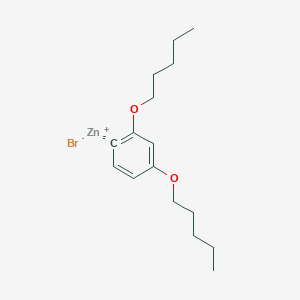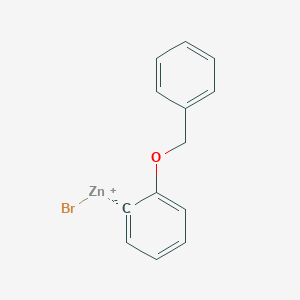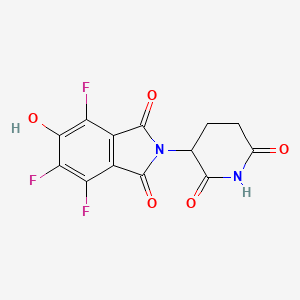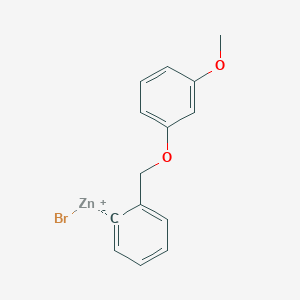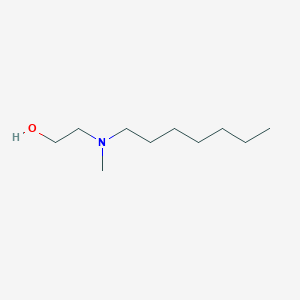
N-Heptyl-N-methylethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptyl-N-methylethanolamine: is an organic compound with the molecular formula C10H23NO . It is a clear, colorless liquid that is hygroscopic and has an amine-like odor. This compound is part of the alkanolamine family, which includes compounds that contain both amine and alcohol functional groups. These compounds are often used as intermediates in the synthesis of various chemicals, including pharmaceuticals and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Heptyl-N-methylethanolamine can be synthesized through the reaction of heptylamine with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of reactants into a flow reactor. The reaction mixture is then subjected to fractional distillation to separate the desired product from any by-products. This method ensures a consistent and high-quality output suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-Heptyl-N-methylethanolamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Halides or esters.
Scientific Research Applications
N-Heptyl-N-methylethanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Heptyl-N-methylethanolamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
N-Methylethanolamine: A simpler alkanolamine with similar functional groups but a shorter carbon chain.
N-Benzyl-N-methylethanolamine: Contains a benzyl group instead of a heptyl group, leading to different chemical properties and applications.
Dimethylethanolamine: Contains two methyl groups attached to the nitrogen atom, making it more basic and reactive.
Uniqueness: N-Heptyl-N-methylethanolamine is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer hydrophobic chains are advantageous, such as in surfactants and certain pharmaceuticals.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-[heptyl(methyl)amino]ethanol |
InChI |
InChI=1S/C10H23NO/c1-3-4-5-6-7-8-11(2)9-10-12/h12H,3-10H2,1-2H3 |
InChI Key |
TWMZBGYMAHDLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


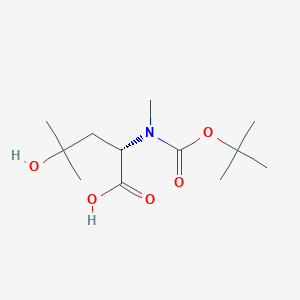
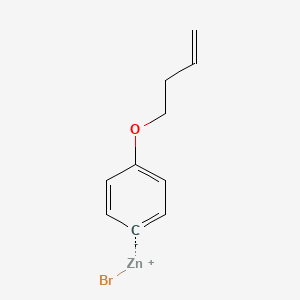
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
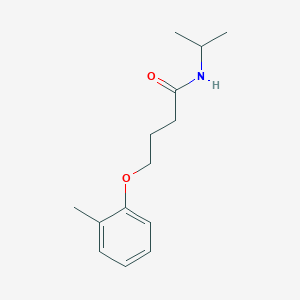
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)
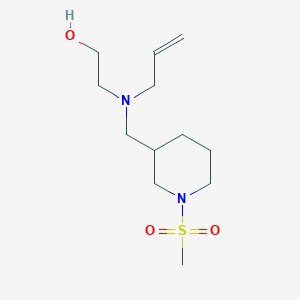
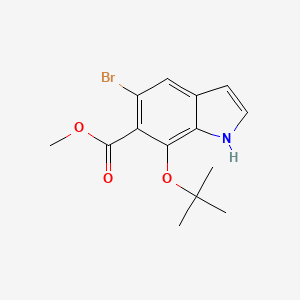
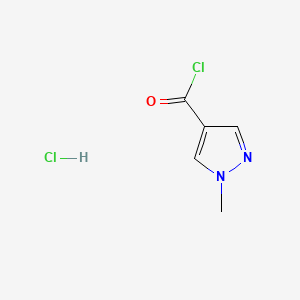
![Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)
![n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)
